CID 78068813
CAS No.:
Cat. No.: VC18987584
Molecular Formula: C19H23OSi
Molecular Weight: 295.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23OSi |
|---|---|
| Molecular Weight | 295.5 g/mol |
| Standard InChI | InChI=1S/C19H23OSi/c1-16(15-19(2,3)4)20-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3 |
| Standard InChI Key | IKOFUCKIXDTGHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Features
Molecular Formula and Weight
CID 78068143 is defined by the molecular formula C₁₁H₁₉GeO₃Si, with a computed molecular weight of 299.98 g/mol . The formula reflects a hybrid structure incorporating both germanium (Ge) and silicon (Si), two metalloids known for their semiconducting properties.
Stereochemical Configuration
The compound’s 2D structure, represented by the SMILES notation CO[Si](C1=CC=C(C=C1)[Ge](C)C)(OC)OC, reveals a central silicon atom bonded to three methoxy groups (-OCH₃) and a para-substituted germanium-containing benzene ring . The germanium center is further functionalized with two methyl groups, creating a tetrahedral geometry around the Ge atom.
Table 1: Key Computed Properties of CID 78068143
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 299.98 g/mol | PubChem 2.1 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |
| Exact Mass | 301.0315238 Da | PubChem 2.1 |
| Topological Polar Surface | 27.3 Ų | PubChem |
Synthesis and Stability Considerations
Stability and Reactivity
The absence of hydrogen bond donors (HBD = 0) and moderate polar surface area (27.3 Ų) suggest limited solubility in polar solvents . The methoxy groups on silicon likely enhance steric protection, reducing susceptibility to hydrolysis compared to non-alkoxy-substituted analogs.
Computational and Spectroscopic Insights
InChI and InChIKey
The International Chemical Identifier (InChI) for CID 78068143 is:
InChI=1S/C11H19GeO3Si/c1-12(2)10-6-8-11(9-7-10)16(13-3,14-4)15-5/h6-9H,1-5H3
The InChIKey WRYUSNCVDOFUCB-UHFFFAOYSA-N provides a unique fingerprint for database retrieval .
Conformational Analysis
Attempts to generate 3D conformers using MMFF94s force fields were unsuccessful due to unsupported valence states for germanium and silicon . This highlights the need for specialized quantum mechanical calculations (e.g., DFT) to model its spatial arrangement accurately.
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